molecular formula C26H44N2S B14668508 4-Methyl-N-octadecyl-1,3-benzothiazol-2-amine CAS No. 51661-24-6

4-Methyl-N-octadecyl-1,3-benzothiazol-2-amine

Katalognummer: B14668508
CAS-Nummer: 51661-24-6
Molekulargewicht: 416.7 g/mol
InChI-Schlüssel: UIYIOLBZTBVBPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-N-octadecyl-1,3-benzothiazol-2-amine is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-octadecyl-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of microwave irradiation to accelerate the reaction, which can be performed in an ionic liquid such as 1-pentyl-3-methylimidazolium bromide . This method is advantageous due to its solvent-free and catalyst-free conditions, making it environmentally friendly.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-N-octadecyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methyl-N-octadecyl-1,3-benzothiazol-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Methyl-N-octadecyl-1,3-benzothiazol-2-amine involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methyl-N-octadecyl-1,3-benzothiazol-2-amine is unique due to its long octadecyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced membrane permeability. This makes it particularly useful in applications requiring lipophilic compounds, such as in drug delivery systems and material science.

Eigenschaften

CAS-Nummer

51661-24-6

Molekularformel

C26H44N2S

Molekulargewicht

416.7 g/mol

IUPAC-Name

4-methyl-N-octadecyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C26H44N2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-27-26-28-25-23(2)20-19-21-24(25)29-26/h19-21H,3-18,22H2,1-2H3,(H,27,28)

InChI-Schlüssel

UIYIOLBZTBVBPV-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCNC1=NC2=C(C=CC=C2S1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.